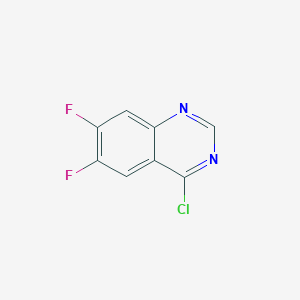

4-Chloro-6,7-difluoroquinazoline

Vue d'ensemble

Description

Quinazoline derivatives have been the subject of extensive research due to their diverse pharmacological activities. The compound 4-Chloro-6,7-difluoroquinazoline, although not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research. These studies focus on the synthesis, structural analysis, and biological evaluation of various quinazoline derivatives, which can provide insights into the properties and potential applications of this compound.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors such as vanillin or anthracene derivatives. For instance, the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline was achieved through a series of reactions including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination, with an overall yield of about 37% . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was accomplished through substitution, nitration, reduction, cyclization, and chlorination steps . These methods highlight the complexity and the need for optimization in the synthesis of quinazoline derivatives.

Molecular Structure Analysis

The molecular structures of quinazoline derivatives are often confirmed using spectroscopic techniques such as NMR and MS spectra, and in some cases, X-ray crystallography. For example, the structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was elucidated using X-ray crystallography, revealing an orthorhombic system with specific space group parameters . The presence of intramolecular hydrogen bonding, as seen in the benzo[1,2-f:5,4-f']diquinoline derivatives, can significantly influence the chemical shifts observed in NMR spectroscopy .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The reactivity of these compounds can be influenced by the presence of substituents on the quinazoline ring, which can affect the electron density and steric hindrance around reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are closely related to their molecular structure. For instance, the strong intramolecular CH···O hydrogen bond in benzo[1,2-f:5,4-f']diquinoline derivatives affects their fluorescent properties . The electronic properties, such as electrostatic surface potential and frontier molecular orbitals, are also crucial in determining the reactivity and potential applications of these compounds, as seen in the study of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile . Additionally, the presence of halogen atoms, such as chlorine and fluorine, can enhance the lipophilicity and potentially the bioavailability of these molecules.

Applications De Recherche Scientifique

Activité antitumorale

Une série de nouveaux dérivés de quinazoline substitués en 4,6,7, y compris la 4-Chloro-6,7-difluoroquinazoline, a été conçue, synthétisée et évaluée pour ses activités antiprolifératives contre des lignées cellulaires cancéreuses humaines (PC-3, MGC-803, HGC-27, A549 et H1975) . Parmi tous les composés cibles, un dérivé particulier a présenté l'activité antiproliférative la plus puissante contre les cellules MGC-803 in vitro . Cela suggère que la this compound pourrait constituer un échafaudage précieux pour le développement de nouveaux médicaments anticancéreux.

Inhibition de la migration cellulaire

La même étude a également révélé que le composé pouvait inhiber la formation de colonies et la migration des cellules MGC-803 . Ceci est important car la capacité d'inhiber la migration cellulaire pourrait potentiellement empêcher la propagation des cellules cancéreuses vers d'autres parties du corps.

Induction de l'apoptose

Le composé s'est avéré induire l'apoptose (mort cellulaire programmée) dans les cellules MGC-803 . Il s'agit d'un autre mécanisme important par lequel les médicaments anticancéreux agissent, car ils peuvent déclencher l'autodestruction des cellules cancéreuses.

Arrêt du cycle cellulaire

Le composé s'est également avéré induire un arrêt du cycle cellulaire en phase G1 . Cela signifie qu'il peut empêcher les cellules cancéreuses de progresser dans le cycle cellulaire, qui est le processus par lequel les cellules se développent et se divisent. En interrompant ce processus, le composé peut efficacement arrêter la croissance des cellules cancéreuses.

Optimisation des agents antinéoplasiques à base d'anilinoquinazoline

L'étude a suggéré que ce composé pourrait être une solution précieuse pour optimiser les agents antinéoplasiques à base d'anilinoquinazoline . Cela signifie qu'il pourrait être utilisé pour améliorer l'efficacité des médicaments anticancéreux existants qui sont basés sur l'échafaudage de l'anilinoquinazoline.

Propriétés

IUPAC Name |

4-chloro-6,7-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-4-1-5(10)6(11)2-7(4)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMNNDWGWANMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610664 | |

| Record name | 4-Chloro-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

625080-60-6 | |

| Record name | 4-Chloro-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6,7-difluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

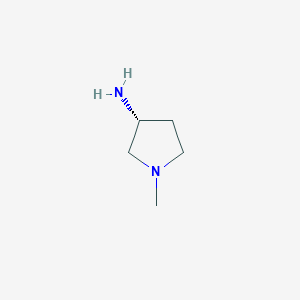

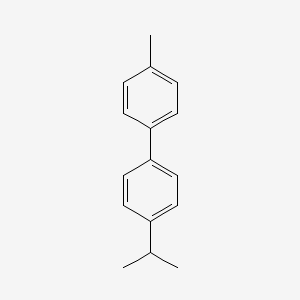

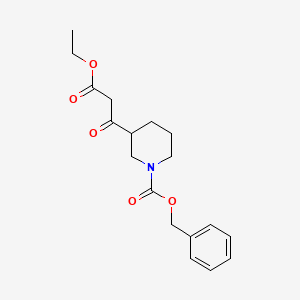

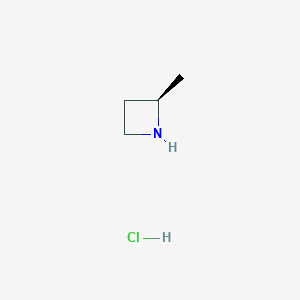

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)